2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Descripción general

Descripción

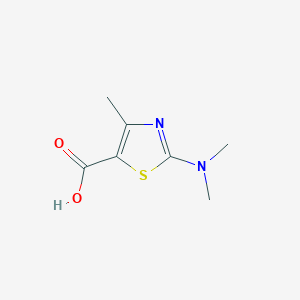

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a dimethylamino group, a methyl group, and a carboxylic acid group attached to the thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-methylthiazole with dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Acid-Base Reactions

The carboxylic acid moiety undergoes typical proton-exchange reactions:

- Deprotonation : Forms carboxylate salts (e.g., sodium or potassium salts) in basic media (pH > 7). This enhances solubility in polar solvents .

- Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl) to form ester derivatives. For example: Yields range from 68–85% depending on reaction time and temperature .

Nucleophilic Substitution

The dimethylamino group (-N(CH₃)₂) acts as a leaving group in SN reactions:

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or aldehydes:

- LiAlH₄ Reduction : Produces 5-(hydroxymethyl)-2-(dimethylamino)-4-methylthiazole with 64% efficiency .

- Catalytic Hydrogenation : Pd/C in ethanol selectively reduces the thiazole ring’s double bond but retains the carboxylic acid group.

Oxidation Reactions

- KMnO₄ Oxidation : Converts the dimethylamino group to a nitroso derivative under acidic conditions .

- Ozone Cleavage : Breaks the thiazole ring, yielding sulfonic acid derivatives.

Cyclocondensation

Reacts with hydrazines to form triazole hybrids, a key strategy in medicinal chemistry:This yields antimicrobial agents with IC₅₀ values of 12–45 μM against Staphylococcus aureus .

Metal Complexation

The compound acts as a bidentate ligand, coordinating through the carboxylate oxygen and thiazole nitrogen:

| Metal Ion | Complex Structure | Application | Ref. |

|---|---|---|---|

| Cu(II) | Octahedral geometry | Catalytic oxidation of alkanes | |

| Fe(III) | Trigonal bipyramidal | Magnetic materials synthesis |

Bioconjugation

Used in peptide coupling via carbodiimide chemistry (EDC/NHS):

- Forms stable amide bonds with lysine residues in proteins .

- Applied in fluorescent probe synthesis for HSET kinesin studies .

Key Reactivity Trends

- Electronic Effects : The electron-donating dimethylamino group enhances electrophilic substitution at the thiazole C-2 position .

- Steric Hindrance : The methyl group at C-4 limits reactivity at adjacent positions .

- Solubility : Carboxylate salts exhibit improved aqueous solubility (up to 12 mg/mL at pH 7.4) .

Aplicaciones Científicas De Investigación

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the thiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2-(Dimethylamino)-4-methylthiazole: Lacks the carboxylic acid group, making it less polar and potentially less reactive.

4-Methyl-1,3-thiazole-5-carboxylic acid: Lacks the dimethylamino group, which may reduce its ability to form hydrogen bonds and electrostatic interactions.

2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid: Contains an amino group instead of a dimethylamino group, which can alter its reactivity and biological activity.

Uniqueness

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the dimethylamino group and the carboxylic acid group on the thiazole ring. This combination of functional groups provides a distinct set of chemical properties, including enhanced solubility, reactivity, and the ability to participate in a wide range of chemical and biological interactions. These features make it a valuable compound for various scientific and industrial applications.

Actividad Biológica

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A thiazole ring which contributes to its biological activity.

- A dimethylamino group that enhances solubility and interaction with biological molecules.

The mechanism of action for this compound involves:

- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with biological targets.

- Electrostatic Interactions : These interactions can modulate the activity of enzymes or receptors.

- π-π Stacking : The thiazole ring can engage in π-π stacking interactions, influencing molecular recognition processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown moderate to good antibacterial effects, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy:

- Inhibition of HSET (KIFC1) : The compound has demonstrated micromolar inhibition of HSET, which is crucial for the survival of centrosome-amplified cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death .

- Cell Viability Studies : In vitro assays revealed substantial cytotoxic effects against multiple cancer cell lines, with viability rates dropping significantly in treated cells .

Study on Xanthine Oxidase Inhibition

A series of derivatives related to this compound were synthesized and tested for their ability to inhibit xanthine oxidase. These derivatives showed promising results as free radical scavengers, indicating potential therapeutic applications in oxidative stress-related conditions .

Thiazole Derivatives as AMPA Receptor Modulators

Another study explored related thiazole compounds as negative allosteric modulators of AMPA receptors. These compounds exhibited significant effects on receptor activity and cell viability, further emphasizing the biological relevance of thiazole derivatives .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate and dimethylformamide dimethyl acetal (DMF-DMA). For example, similar thiazole derivatives are prepared by cyclizing thioamide intermediates under basic conditions (e.g., NaOH/EtOH) at 60–80°C . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time to maximize yield. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the carboxylic acid form .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of:

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

- FTIR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations at ~1500 cm⁻¹) .

- 1H/13C NMR to verify substituent positions (e.g., dimethylamino protons as a singlet at δ ~3.0 ppm, methyl group at δ ~2.5 ppm) .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodology : The carboxylic acid group confers moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water. Stability tests under varying pH (2–12) and temperatures (4°C to 40°C) show degradation above 60°C or in strongly alkaline conditions. Store at –20°C in anhydrous DMSO or as a lyophilized powder to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodology :

Perform density functional theory (DFT) calculations to map electron density distributions, identifying reactive sites (e.g., the carboxylic acid for esterification or amidation) .

Use molecular docking to predict binding affinities to target proteins (e.g., enzymes like COX-2 or kinases). For example, thiazole derivatives show potential as kinase inhibitors due to planar aromatic systems .

Validate predictions via synthesis and bioassays (e.g., IC50 determination in enzyme inhibition assays) .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Assay standardization : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) or enzyme inhibition (substrate concentrations, incubation times).

- Metabolic stability : Test metabolites (e.g., methyl ester derivatives) to rule out off-target effects .

- Structural analogs : Synthesize and test analogs with modified substituents (e.g., replacing dimethylamino with morpholino) to isolate structure-activity relationships (SAR) .

Q. What strategies improve the catalytic efficiency of reactions involving this compound?

- Methodology :

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100 W, 120°C) while maintaining yield .

- Ultrasound irradiation : Enhances mixing in heterogeneous reactions (e.g., coupling with aryl halides via Pd catalysis) .

- Flow chemistry : Enables continuous production with precise temperature/pressure control, minimizing side products .

Q. How to analyze the compound’s role in multicomponent reactions for heterocycle synthesis?

- Methodology :

Propiedades

IUPAC Name |

2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4-5(6(10)11)12-7(8-4)9(2)3/h1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFVJEVQVOMTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634629 | |

| Record name | 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162650-62-6 | |

| Record name | 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.